4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate
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Overview
Description
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is a complex organic compound with the molecular formula C19H23N3O6 and a molecular weight of 389.4 g/mol . This compound is primarily used in pharmaceutical toxicology and proteomics research . It is known for its role in the production of antibodies to nicotine .
Preparation Methods
The synthesis of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves multiple steps. The synthetic route typically starts with the preparation of 3’-Hydroxymethylnicotine, which is then reacted with hemisuccinate to form the hemisuccinate ester. The final step involves the reaction of the hemisuccinate ester with N-Hydroxysuccinimide under specific conditions to yield the desired product .
Chemical Reactions Analysis
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester has several scientific research applications:
Chemistry: It is used as a reference material in pharmaceutical toxicology.
Biology: The compound is utilized in the production of immunogens for generating antibodies to nicotine.
Medicine: It plays a role in studying the effects of nicotine and related compounds on the human body.
Industry: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester involves its interaction with specific molecular targets and pathways. The compound acts as an immunogen, stimulating the production of antibodies against nicotine. This process involves the activation of the immune system, leading to the generation of specific antibodies that can bind to nicotine and neutralize its effects .
Comparison with Similar Compounds
rac-trans 3’-Hydroxymethylnicotine Hemisuccinate N-Hydroxysuccinimide Ester is unique due to its specific structure and function. Similar compounds include:
Nicotine Hemisuccinate: Used in similar applications but lacks the N-Hydroxysuccinimide ester group.
3’-Hydroxymethylnicotine: A precursor in the synthesis of the target compound.
N-Hydroxysuccinimide Esters: Commonly used in bioconjugation and labeling reactions.
These compounds share some functional similarities but differ in their specific applications and chemical properties .
Properties
Molecular Formula |
C19H23N3O6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methyl] butanedioate |
InChI |
InChI=1S/C19H23N3O6/c1-21-10-8-14(19(21)13-3-2-9-20-11-13)12-27-17(25)6-7-18(26)28-22-15(23)4-5-16(22)24/h2-3,9,11,14,19H,4-8,10,12H2,1H3 |
InChI Key |
UQWDZTYMDUMBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)COC(=O)CCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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